![molecular formula C22H19N3O5 B11052681 2-amino-5-hydroxy-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11052681.png)

2-amino-5-hydroxy-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]quinoline-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

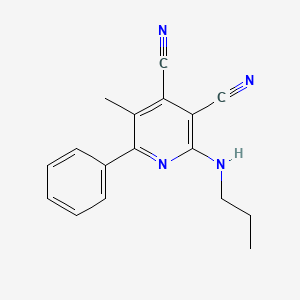

2-amino-5-hydroxy-4-(3,4,5-triméthoxyphényl)-4H-pyrano[3,2-c]quinoléine-3-carbonitrile est un composé organique complexe qui présente une combinaison unique de groupes fonctionnels, notamment un groupe amino, un groupe hydroxy et un groupe triméthoxyphényl. Ce composé présente un intérêt significatif en chimie médicinale en raison de ses activités biologiques potentielles et de ses applications dans divers domaines scientifiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2-amino-5-hydroxy-4-(3,4,5-triméthoxyphényl)-4H-pyrano[3,2-c]quinoléine-3-carbonitrile implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :

Formation du noyau pyranoquinoléine : Cette étape implique la cyclisation de précurseurs appropriés dans des conditions acides ou basiques pour former le noyau pyranoquinoléine.

Introduction du groupe triméthoxyphényl : Le groupe triméthoxyphényl est introduit par une réaction d’acylation de Friedel-Crafts utilisant le chlorure de 3,4,5-triméthoxybenzoyle et un catalyseur approprié.

Fonctionnalisation des groupes amino et hydroxy : Les groupes amino et hydroxy sont introduits par des réactions de substitution nucléophile, souvent en utilisant des amines et des alcools dans des conditions contrôlées.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer l’optimisation des voies de synthèse décrites ci-dessus afin d’améliorer le rendement et la pureté. Cela inclut l’utilisation de réacteurs à haut débit, de techniques de purification avancées et de mesures de contrôle qualité strictes pour garantir la cohérence et la possibilité de mise à l’échelle.

Analyse Des Réactions Chimiques

Types de réactions

Le 2-amino-5-hydroxy-4-(3,4,5-triméthoxyphényl)-4H-pyrano[3,2-c]quinoléine-3-carbonitrile subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxy peut être oxydé pour former une cétone ou un aldéhyde dans des conditions spécifiques.

Réduction : Le groupe carbonitrile peut être réduit en une amine en utilisant des agents réducteurs comme l’hydrure de lithium et d’aluminium.

Substitution : Le groupe amino peut participer à des réactions de substitution avec des électrophiles pour former des dérivés.

Réactifs et conditions courants

Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome en milieu acide.

Réduction : Hydrure de lithium et d’aluminium ou borohydrure de sodium dans des solvants anhydres.

Substitution : Électrophiles tels que les halogénures d’alkyle ou les chlorures d’acyle en présence d’une base.

Principaux produits

Oxydation : Formation de cétones ou d’aldéhydes.

Réduction : Formation d’amines primaires ou secondaires.

Substitution : Formation de dérivés N-alkyle ou N-acyle.

Applications De Recherche Scientifique

Le 2-amino-5-hydroxy-4-(3,4,5-triméthoxyphényl)-4H-pyrano[3,2-c]quinoléine-3-carbonitrile a des applications diverses en recherche scientifique :

Chimie : Utilisé comme brique élémentaire pour la synthèse de molécules organiques complexes et comme ligand en chimie de coordination.

Biologie : Étudié pour son potentiel en tant qu’inhibiteur enzymatique et ses interactions avec les macromolécules biologiques.

Médecine : Exploré pour ses propriétés anticancéreuses, antimicrobiennes et antivirales en raison de sa capacité à interagir avec des cibles moléculaires spécifiques.

Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse de produits pharmaceutiques.

Mécanisme D'action

Le mécanisme d’action du 2-amino-5-hydroxy-4-(3,4,5-triméthoxyphényl)-4H-pyrano[3,2-c]quinoléine-3-carbonitrile implique son interaction avec diverses cibles moléculaires :

Cibles moléculaires : Il peut inhiber des enzymes telles que la tubuline, la protéine de choc thermique 90 (Hsp90) et la réductase de la thioredoxine (TrxR).

Voies impliquées : Le composé peut moduler des voies de signalisation comme la voie ERK/MAPK, ce qui conduit à l’apoptose des cellules cancéreuses.

Comparaison Avec Des Composés Similaires

Composés similaires

Colchicine : Un agent anti-goutteux qui inhibe la polymérisation de la tubuline.

Podophyllotoxine : Utilisée pour le traitement des verrues génitales externes.

Trimétrexate et Triméthoprime : Inhibiteurs de la DHFR ayant des propriétés antimicrobiennes.

Unicité

Le 2-amino-5-hydroxy-4-(3,4,5-triméthoxyphényl)-4H-pyrano[3,2-c]quinoléine-3-carbonitrile est unique en raison de sa combinaison de groupes fonctionnels, ce qui lui confère une large gamme d’activités biologiques. Son groupe triméthoxyphényl améliore sa capacité à interagir avec de multiples cibles moléculaires, ce qui en fait un composé polyvalent en chimie médicinale .

Propriétés

Formule moléculaire |

C22H19N3O5 |

|---|---|

Poids moléculaire |

405.4 g/mol |

Nom IUPAC |

2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile |

InChI |

InChI=1S/C22H19N3O5/c1-27-15-8-11(9-16(28-2)20(15)29-3)17-13(10-23)21(24)30-19-12-6-4-5-7-14(12)25-22(26)18(17)19/h4-9,17H,24H2,1-3H3,(H,25,26) |

Clé InChI |

GTAGTBGQYRFJTB-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC(=CC(=C1OC)OC)C2C(=C(OC3=C2C(=O)NC4=CC=CC=C43)N)C#N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-5-methyl-5,7-dihydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one](/img/structure/B11052605.png)

![5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11052610.png)

![3-(4-Fluorobenzyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052625.png)

![2,4-diamino-5-(2-ethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11052627.png)

![8-chloro-7-[(4-methylpiperidin-1-yl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B11052630.png)

![3-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B11052633.png)

![Benzyl 7-(3-chlorophenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B11052637.png)

![N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-4-methoxybenzamide](/img/structure/B11052639.png)

![3-(4-chloro-2-fluorophenyl)-6-(1,3-dimethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052644.png)

![ethyl (2Z)-3-amino-2-[(3E)-5-tert-butyl-3-[(diphenylmethylidene)hydrazinylidene]furan-2(3H)-ylidene]-3-oxopropanoate](/img/structure/B11052660.png)

![N-{[(3-chlorophenyl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B11052668.png)

![3-(4-Chlorophenyl)-6-(3,5-dinitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052673.png)